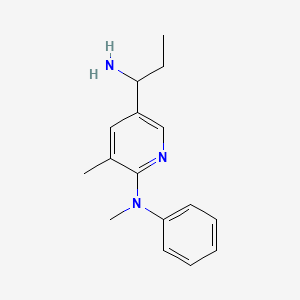
5-(1-Aminopropyl)-N,3-dimethyl-N-phenylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of ionic liquids , which are organic salts that remain in the liquid state at room temperature.
- The compound’s structure consists of an imidazolium cation (1-aminopropyl-3-methylimidazolium) and a hexafluorophosphate anion.
- Ionic liquids like this one have gained attention due to their unique properties, such as low volatility, high thermal stability, and tunable solubility.
5-(1-Aminopropyl)-N,3-dimethyl-N-phenylpyridin-2-amine: , is an organic compound with the chemical formula CHFNP.
Preparation Methods
- Synthetic Routes:
- One common method involves the alkylation of 1-methylimidazole with 1-bromopropane, followed by treatment with hexafluorophosphoric acid (H2PF6).
- The reaction proceeds as follows:
1-methylimidazole+1-bromopropane→1-aminopropyl-3-methylimidazolium bromide
1-aminopropyl-3-methylimidazolium bromide+H2PF6→1-aminopropyl-5-methylimidazolium hexafluorophosphate
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The compound’s effects depend on its specific application.
- In biological systems, it may interact with cell membranes , enzymes , or other biomolecules.
- Further research is needed to fully elucidate its mechanisms.
Comparison with Similar Compounds
Similar Compounds:
Remember that this compound’s properties and applications continue to be explored, and ongoing research may reveal new insights.
Properties
Molecular Formula |
C16H21N3 |
|---|---|
Molecular Weight |
255.36 g/mol |
IUPAC Name |
5-(1-aminopropyl)-N,3-dimethyl-N-phenylpyridin-2-amine |
InChI |
InChI=1S/C16H21N3/c1-4-15(17)13-10-12(2)16(18-11-13)19(3)14-8-6-5-7-9-14/h5-11,15H,4,17H2,1-3H3 |
InChI Key |
ZQFDJRIRGMHVOA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=C(C(=C1)C)N(C)C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


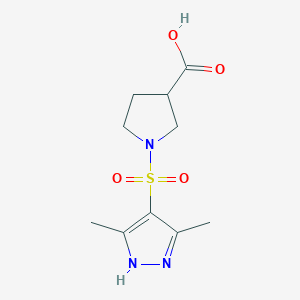
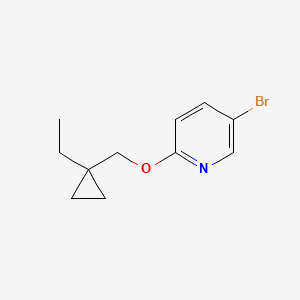

![2-Amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B13014144.png)
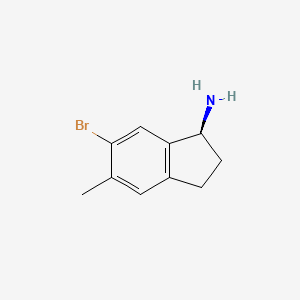
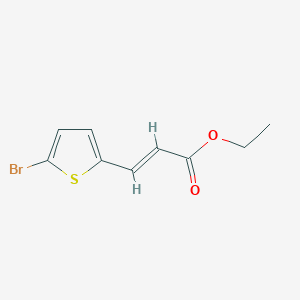
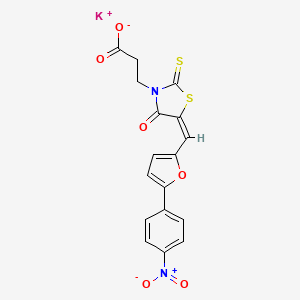

![7-Fluoro-2-azaspiro[4.4]nonane](/img/structure/B13014187.png)
![7-Bromo-[1,3]oxazolo[4,5-c]pyridin-2-amine](/img/structure/B13014198.png)
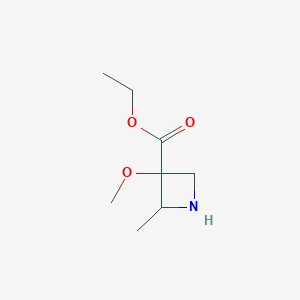
![1-methyl-1H,4H,5H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B13014202.png)
![4-{[(e)-(4-Cyanophenyl)methylidene]amino}benzenesulfonamide](/img/structure/B13014203.png)

